molecular formula C34H42O19 B12402636 6,6'-Di-O-sinapoylsucrose

6,6'-Di-O-sinapoylsucrose

Cat. No.: B12402636
M. Wt: 754.7 g/mol
InChI Key: SWQXZNQYKZIRJS-MGQMONGZSA-N
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Description

6,6’-Di-O-sinapoylsucrose: is a naturally occurring compound found in certain plants, particularly in the species Cynanchum amplexicaule . It is a sucrose ester, where two sinapoyl groups are esterified to the hydroxyl groups at the 6 and 6’ positions of the sucrose molecule. This compound is known for its various biological activities, including antioxidant and anti-inflammatory properties .

Chemical Reactions Analysis

Types of Reactions: 6,6’-Di-O-sinapoylsucrose can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Oxidized sinapoyl derivatives.

    Reduction: Dihydro derivatives of sinapoyl groups.

    Substitution: Sinapic acid and sucrose.

Scientific Research Applications

    Chemistry: Used as a model compound to study esterification reactions and the behavior of sucrose esters.

    Biology: Investigated for its antioxidant properties, which can protect cells from oxidative stress.

    Medicine: Explored for its anti-inflammatory effects, which may have therapeutic potential in treating inflammatory diseases.

    Industry: Potential use as a natural antioxidant in food and cosmetic products

Mechanism of Action

The biological effects of 6,6’-Di-O-sinapoylsucrose are primarily attributed to its antioxidant and anti-inflammatory properties. The compound can scavenge free radicals and reduce oxidative stress in cells. It also inhibits the production of pro-inflammatory cytokines, thereby reducing inflammation . The molecular targets and pathways involved include the modulation of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase .

Comparison with Similar Compounds

Uniqueness: 6,6’-Di-O-sinapoylsucrose is unique due to the specific positioning of the sinapoyl groups on the sucrose molecule, which may influence its biological activity and stability. Its dual sinapoyl groups provide enhanced antioxidant properties compared to other sucrose esters with single acyl groups .

Properties

Molecular Formula

C34H42O19

Molecular Weight

754.7 g/mol

IUPAC Name

[(2R,3S,4S,5R,6S)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-5-[[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxymethyl]-2-(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate

InChI

InChI=1S/C34H42O19/c1-45-18-9-16(10-19(46-2)26(18)38)5-7-24(36)49-13-22-28(40)30(42)31(43)33(51-22)53-34(15-35)32(44)29(41)23(52-34)14-50-25(37)8-6-17-11-20(47-3)27(39)21(12-17)48-4/h5-12,22-23,28-33,35,38-44H,13-15H2,1-4H3/b7-5+,8-6+/t22-,23-,28-,29-,30+,31-,32+,33+,34+/m1/s1

InChI Key

SWQXZNQYKZIRJS-MGQMONGZSA-N

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O[C@]3([C@H]([C@@H]([C@H](O3)COC(=O)/C=C/C4=CC(=C(C(=C4)OC)O)OC)O)O)CO)O)O)O

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C=CC(=O)OCC2C(C(C(C(O2)OC3(C(C(C(O3)COC(=O)C=CC4=CC(=C(C(=C4)OC)O)OC)O)O)CO)O)O)O

Origin of Product

United States

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